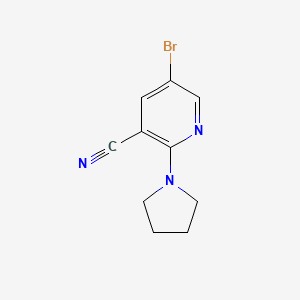
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile is a chemical compound with the molecular formula C10H10BrN3 and a molecular weight of 252.11 g/mol It is a derivative of nicotinonitrile, featuring a bromine atom at the 5-position and a pyrrolidinyl group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 5-bromo-2-chloronicotinonitrile with pyrrolidine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an appropriate solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
5-Bromo-2-chloronicotinonitrile+Pyrrolidine→this compound
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The pyrrolidinyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate or cesium carbonate.
Major Products Formed
Nucleophilic Substitution: Formation of substituted nicotinonitriles.
Oxidation: Formation of oxidized derivatives, such as N-oxides.
Reduction: Formation of reduced derivatives, such as amines.
Coupling Reactions: Formation of biaryl or aryl-alkene derivatives.
科学研究应用
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of drugs targeting neurological disorders.
Material Science: The compound can be used in the synthesis of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Chemical Biology: It is utilized in the design of chemical probes for studying biological pathways and mechanisms.
作用机制
The mechanism of action of 5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrrolidinyl group can enhance binding affinity and selectivity towards specific targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
相似化合物的比较
Similar Compounds
5-Bromo-2-(pyrrolidin-1-yl)pyridine: Similar structure but lacks the nitrile group.
5-Bromo-2-(pyrrolidin-1-yl)pyrimidine: Contains a pyrimidine ring instead of a pyridine ring.
5-Bromo-2-(1-pyrrolidinyl)-3-pyridinecarbonitrile: Similar structure with a different substitution pattern.
Uniqueness
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile is unique due to the presence of both the bromine atom and the nitrile group, which can significantly influence its reactivity and binding properties. The combination of these functional groups makes it a versatile intermediate for the synthesis of various bioactive compounds and materials.
生物活性
5-Bromo-2-(pyrrolidin-1-yl)nicotinonitrile is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a bromine atom, a pyrrolidinyl group, and a nitrile functional group attached to a nicotinonitrile framework, with the molecular formula C11H13BrN2 and a molecular weight of 285.14 g/mol. The unique structural attributes of this compound allow for significant interactions with various biological targets, making it a candidate for therapeutic development.
Structural Characteristics and Synthesis
The synthesis of this compound typically involves multistep reactions that may include the formation of the pyrrolidine ring and the introduction of the bromine and nitrile groups. The specific synthetic pathways can vary, but they generally aim to enhance the compound's reactivity and biological interaction potential.
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. Its structural components may enhance binding affinity to specific enzymes or receptors involved in microbial resistance mechanisms. For instance, compounds with similar structures have shown significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli, suggesting that this compound could exhibit comparable effects .
Table 1: Comparison of Antimicrobial Activity
| Compound Name | MIC (µM) against S. aureus | MIC (µM) against E. coli |
|---|---|---|
| This compound | TBD | TBD |
| Ciprofloxacin | 16.4 | 12.4 |
Antiviral Activity
In addition to its antibacterial properties, preliminary studies suggest that compounds related to this compound may possess antiviral activities against beta-coronaviruses. Although specific data on this compound is limited, related compounds have demonstrated effectiveness in inhibiting viral replication, particularly against SARS-CoV strains . Understanding the mode of action is critical for evaluating its potential as an antiviral agent.
Case Studies and Research Findings
Several studies have explored the structure-activity relationships (SAR) of compounds similar to this compound. These investigations typically assess how variations in chemical structure affect biological activity. For example, modifications in substituents on the pyrrolidine ring can significantly influence both antibacterial and antiviral efficacy .
Table 2: Structure-Activity Relationships
| Structural Variation | Biological Activity | Notable Findings |
|---|---|---|
| Bromine vs. Chlorine | Enhanced activity | Brominated compounds showed greater binding affinity |
| Nitrile presence | Increased reactivity | Nitriles often enhance lipophilicity and membrane permeability |
属性
分子式 |
C10H10BrN3 |
|---|---|
分子量 |
252.11 g/mol |
IUPAC 名称 |
5-bromo-2-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H10BrN3/c11-9-5-8(6-12)10(13-7-9)14-3-1-2-4-14/h5,7H,1-4H2 |
InChI 键 |
MBANRWRTALZQKZ-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C2=C(C=C(C=N2)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















